(Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione
CAS No.: 30166-29-1
Cat. No.: VC6282909
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30166-29-1 |
|---|---|
| Molecular Formula | C13H12N2O3 |
| Molecular Weight | 244.25 |
| IUPAC Name | (3Z)-1-acetyl-3-benzylidenepiperazine-2,5-dione |
| Standard InChI | InChI=1S/C13H12N2O3/c1-9(16)15-8-12(17)14-11(13(15)18)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,17)/b11-7- |
| Standard InChI Key | MJCOATFQVUUHFN-YRNVUSSQSA-N |
| SMILES | CC(=O)N1CC(=O)NC(=CC2=CC=CC=C2)C1=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
(Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione features a six-membered piperazine ring fused with two ketone groups at positions 2 and 5. The Z-configuration of the benzylidene moiety (C=CH–C₆H₅) is critical, as it dictates the compound’s spatial orientation and interaction with biological targets . The acetyl group at position 1 enhances electron-withdrawing effects, influencing reactivity in subsequent transformations.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₃ |
| Molecular Weight | 244.25 g/mol |
| IUPAC Name | (3Z)-1-acetyl-3-benzylidenepiperazine-2,5-dione |
| CAS Number | 30166-29-1 |
| SMILES Notation | CC(=O)N1CC(=O)NC(=CC2=CC=CC=C2)C1=O |
The stereochemistry of the benzylidene group has been confirmed via X-ray diffraction studies, which reveal a planar arrangement of the conjugated double bond system. This geometry facilitates π-stacking interactions with aromatic residues in protein binding pockets, a feature exploited in medicinal chemistry.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for characterizing this compound. The ¹H NMR spectrum exhibits distinct signals for the acetyl methyl group (δ ~2.3 ppm), the benzylidene proton (δ ~7.4–7.6 ppm), and the piperazine ring protons (δ ~3.5–4.5 ppm). ¹³C NMR data further corroborate the ketone functionalities (δ ~165–175 ppm) and the benzylidene carbon (δ ~125–135 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 244.25.
Synthesis and Industrial Production
Aldol Condensation Methodology
The primary synthesis route involves aldol condensation between 1-acetylpiperazine-2,5-dione and benzaldehyde under basic conditions. Catalysts such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in ethanol or methanol solvents drive the reaction to completion. The mechanism proceeds via enolate formation at the α-position of the ketone, followed by nucleophilic attack on the benzaldehyde carbonyl group.
Representative Reaction Conditions
-
Solvent: Ethanol (EtOH)
-
Catalyst: 10 mol% K₂CO₃
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Temperature: Reflux at 78°C
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Yield: 60–75%
Industrial-Scale Optimization
Recent advancements emphasize continuous flow reactors to enhance yield (up to 85%) and reduce by-products. Automated systems regulate reagent stoichiometry and temperature gradients, ensuring reproducibility. For instance, a 2024 pilot study demonstrated that transitioning from batch to flow chemistry reduced reaction time from 12 hours to 2 hours.
Chemical Reactivity and Functionalization
Oxidation and Reduction Pathways
The benzylidene double bond undergoes oxidation with potassium permanganate (KMnO₄) to yield benzylidene oxides, while reduction with sodium borohydride (NaBH₄) produces saturated piperazine derivatives. These reactions are highly solvent-dependent; for example, aqueous KMnO₄ favors epoxidation, whereas anhydrous conditions lead to diol formation.
Nucleophilic Substitution
The acetyl group at position 1 is susceptible to nucleophilic substitution. Treatment with primary amines (e.g., methylamine) in dichloromethane (DCM) replaces the acetyl moiety with an alkylamine, generating analogs with enhanced water solubility.
Recent Advancements and Future Directions
Domino Reaction Strategies
A breakthrough in 2023 involved a domino aldol–acyl migration–E1cB reaction to access polycyclic diketopiperazines . By interrupting the Li–Liu one-pot protocol at the mono-aldol stage, researchers synthesized (Z)-1-acetyl-3-benzylidene-4-(prop-2-yn-1-yl)piperazine-2,5-dione, a scaffold for kinase inhibitors .
Computational Modeling
Density functional theory (DFT) studies have elucidated transition states in aldol condensation, aiding in catalyst design. For instance, simulations reveal that cesium carbonate (Cs₂CO₃) lowers the activation energy by stabilizing the enolate intermediate .
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